フルタミド-d7

概要

説明

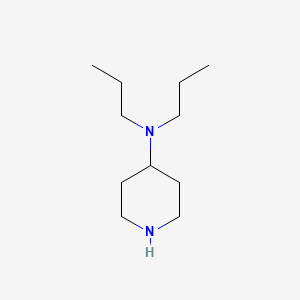

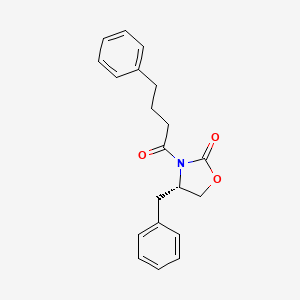

フルタメイド-d7は、主に前立腺がんの治療に使用される抗アンドロゲン薬であるフルタメイドの重水素化形態です。 重水素化されたバージョンであるフルタメイド-d7は、特に質量分析法において、生物学的サンプル中のフルタメイドレベルを定量化するために、分析化学において内部標準として頻繁に使用されます .

科学的研究の応用

Flutamide-d7 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of flutamide in biological samples.

Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of flutamide by providing a stable isotope-labeled reference.

Drug Development: Used in the development and validation of analytical methods for flutamide and its metabolites.

作用機序

フルタメイド-d7は、フルタメイドと同様に、アンドロゲン受容体の選択的アンタゴニストとして作用します。前立腺などの組織におけるアンドロゲン受容体への結合のために、テストステロンやジヒドロテストステロンなどのアンドロゲンと競合します。 これにより、これらのアンドロゲンの効果を阻害し、前立腺がん細胞の増殖を抑制します .

類似化合物の比較

類似化合物

ビカルタミド: 前立腺がんの治療に使用される別の非ステロイド系抗アンドロゲン.

フルタメイド-d7の独自性

フルタメイド-d7は、重水素化されているため、分析化学において内部標準として特に有用です。 重水素原子の存在は、明確な質量差をもたらし、複雑な生物学的マトリックス中のフルタメイドの正確な定量化を可能にします .

Safety and Hazards

生化学分析

Biochemical Properties

Flutamide-d7 plays a crucial role in inhibiting androgen receptors, thereby preventing the activation of androgen-responsive genes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, Flutamide-d7 binds to the androgen receptor, inhibiting its interaction with dihydrotestosterone. This inhibition prevents the transcription of genes involved in prostate cancer cell proliferation. Additionally, Flutamide-d7 is metabolized by liver enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites .

Cellular Effects

Flutamide-d7 exerts significant effects on various cell types, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes. Flutamide-d7 also affects cellular metabolism by altering the activity of enzymes involved in lipid and glucose metabolism, thereby impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Flutamide-d7 involves its binding to the androgen receptor, preventing the receptor’s activation by androgens. This binding inhibits the receptor’s ability to translocate to the nucleus and bind to androgen response elements on DNA. Consequently, the transcription of androgen-responsive genes is suppressed. Additionally, Flutamide-d7 can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in its own metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutamide-d7 change over time. Initially, Flutamide-d7 exhibits strong anti-androgenic activity, leading to significant inhibition of androgen receptor signaling. Over time, the stability and degradation of Flutamide-d7 can influence its efficacy. Long-term studies have shown that prolonged exposure to Flutamide-d7 can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Flutamide-d7 vary with different dosages in animal models. At low doses, Flutamide-d7 effectively inhibits androgen receptor activity without causing significant toxicity. At higher doses, Flutamide-d7 can induce adverse effects such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve maximal therapeutic efficacy without causing toxicity .

Metabolic Pathways

Flutamide-d7 is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form active metabolites, which contribute to its anti-androgenic effects. Additionally, Flutamide-d7 can influence metabolic flux by altering the activity of enzymes involved in lipid and glucose metabolism. These changes can impact overall metabolite levels and cellular energy balance .

Transport and Distribution

Flutamide-d7 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Flutamide-d7 can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its anti-androgenic effects. The localization and accumulation of Flutamide-d7 can influence its overall efficacy and duration of action .

Subcellular Localization

The subcellular localization of Flutamide-d7 is critical for its activity and function. Flutamide-d7 can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Flutamide-d7 can localize to the nucleus, where it inhibits androgen receptor-mediated transcription. Additionally, Flutamide-d7 can interact with other cellular components, such as mitochondria, influencing their function and overall cellular metabolism .

準備方法

合成経路と反応条件

フルタメイド-d7の合成には、フルタメイド分子に重水素原子を組み込むことが伴います。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、重水素化前駆体から始めて、最終的な重水素化生成物を形成するために必要な化学反応を実行することです .

工業的生産方法

フルタメイド-d7の工業的生産には、通常、重水素化試薬を使用した大規模合成が含まれます。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .

化学反応の分析

反応の種類

フルタメイド-d7は、非重水素化対応物と同様に、以下を含むさまざまな化学反応を受けます。

酸化: フルタメイド-d7は、その活性代謝物である2-ヒドロキシフルタメイドを形成するために酸化できます.

還元: 還元反応は、フルタメイド-d7をその母体化合物またはその他の還元形態に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、2-ヒドロキシフルタメイド(酸化生成物)と、使用される試薬や条件に応じてさまざまな置換誘導体が含まれます .

科学研究の応用

フルタメイド-d7は、以下を含むいくつかの科学研究の応用を持っています。

類似化合物との比較

Similar Compounds

Bicalutamide: Another nonsteroidal antiandrogen used to treat prostate cancer.

Enzalutamide: A newer antiandrogen with improved efficacy and safety profile compared to flutamide.

Uniqueness of Flutamide-d7

Flutamide-d7 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of flutamide in complex biological matrices .

特性

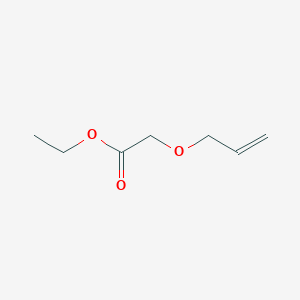

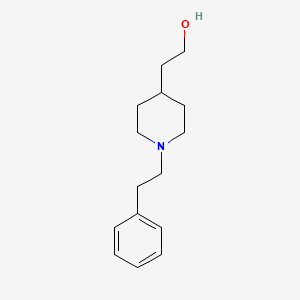

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)